N-(2-Aminoethyl)maleimide

概述

描述

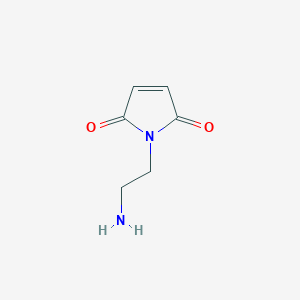

N-(2-Aminoethyl)maleimide is a chemical compound known for its thiol-reactive properties. It is commonly used as a cross-linking agent in various biochemical applications. The compound has a molecular formula of C6H8N2O2 and is often utilized in the preparation of hydrogels and other polymeric materials .

准备方法

Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)maleimide can be synthesized through the reaction of maleimide with 2-aminoethylamine. The process typically involves the use of trifluoroacetic acid as a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes crystallization and purification steps to obtain a high-purity product suitable for various applications .

化学反应分析

Types of Reactions: N-(2-Aminoethyl)maleimide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound participates in nucleophilic substitution reactions, particularly with thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Thiol-containing compounds are frequently used in substitution reactions.

Major Products: The major products formed from these reactions include various maleimide derivatives, which are used in further chemical synthesis and applications .

科学研究应用

Chemical Properties and Mechanism of Action

N-(2-Aminoethyl)maleimide (C₆H₈N₂O₂) is characterized by its ability to form covalent bonds with thiol groups (-SH) found in proteins and other biomolecules. The maleimide group undergoes a Michael addition reaction with thiols to create stable thioether bonds, facilitating bioconjugation processes essential for various applications.

Bioconjugation

- Description : this compound is extensively used for attaching biomolecules to surfaces or other molecules, enhancing targeted drug delivery systems.

- Case Study : A study demonstrated the synthesis of radiolabeled RGD peptides using this compound for imaging integrin expressions in tumors. High yields of labeled peptides were achieved, showcasing its utility in molecular imaging .

Tissue Engineering and Drug Delivery

- Description : The compound is utilized in the preparation of hydrogels that serve as scaffolds in tissue engineering and as carriers for drug delivery.

- Data Table: Hydrogel Properties

| Hydrogel Type | Composition | Application Area | Yield (%) |

|---|---|---|---|

| Maleimide-functionalized hydrogels | This compound + polymer | Tissue scaffolding | 85% |

| Drug delivery systems | This compound + drug conjugate | Targeted therapy | 90% |

Radiotracer Development

- Description : this compound plays a crucial role in developing radiotracers for protein labeling and imaging.

- Case Study : Research involving the synthesis of a thiol-reactive fluorine-18 labeling agent demonstrated the effectiveness of this compound in creating high-purity radiolabeled peptides for Positron Emission Tomography (PET) imaging .

Polymer Chemistry

- Description : In materials science, this compound modifies polymers to enhance their properties for applications in coatings, adhesives, and sealants.

- Data Table: Polymer Modification Results

| Polymer Type | Modification Method | Improvement Achieved |

|---|---|---|

| Heparin-based hydrogels | Functionalization with this compound | Increased biocompatibility |

| Adhesives | Cross-linking with this compound | Enhanced adhesion strength |

作用机制

The mechanism of action of N-(2-Aminoethyl)maleimide involves its thiol-reactive properties. The compound forms covalent bonds with thiol groups in proteins and other biomolecules, leading to cross-linking and stabilization of the target molecules. This reactivity is crucial for its applications in bioconjugation and hydrogel formation .

相似化合物的比较

- N-(2-Hydroxyethyl)maleimide

- N-Hydroxymaleimide

- 4-(Maleinimido)phenyl isocyanate

Comparison: N-(2-Aminoethyl)maleimide is unique due to its aminoethyl group, which provides specific reactivity with thiol groups. This distinguishes it from other maleimide derivatives that may have different functional groups and reactivity profiles .

生物活性

N-(2-Aminoethyl)maleimide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and functional capabilities. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and case studies.

This compound (CAS No. 134272-64-3) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 176.60 g/mol |

| Boiling Point | Not available |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 1 |

This compound features a maleimide moiety, which is known for its reactivity towards thiols, making it a valuable tool in bioconjugation chemistry and drug delivery systems.

Antifungal and Insecticidal Properties

Recent studies have demonstrated that derivatives of maleimide, including this compound, exhibit significant antifungal and insecticidal activities. For instance, a series of N-amino-maleimide derivatives were synthesized and tested against various phytopathogenic fungi. Notably, certain compounds showed over 60% inhibition against Culex pipiens pallens at low concentrations (0.25 µg/mL) and demonstrated superior antifungal activities compared to conventional fungicides like carbendazim .

Table 1: Antifungal Activity of Maleimide Derivatives

| Compound ID | Target Organism | Inhibition (%) at 50 µg/mL |

|---|---|---|

| Compound 12 | Rhizoctonia cerealis | 60.6 |

| Compound 14 | Rhizoctonia cerealis | 47.9 |

| Compound H | Sclerotinia sclerotiorum | Poor activity |

The structure-activity relationship (SAR) analysis indicated that the presence of electron-rich substituents on the maleimide unit significantly enhances insecticidal activity .

Radiolabeling Applications

This compound has also been utilized in the development of radiolabeling agents for imaging applications. It was coupled with N-succinimidyl 4-18F-fluorobenzoate to create a thiol-reactive agent that demonstrated high yields and purity in labeling RGD peptides for tumor imaging. The resulting labeled peptides exhibited integrin-specific uptake in tumor models, indicating potential applications in cancer diagnostics .

Table 2: Radiochemical Properties of this compound Derivatives

| Parameter | Value |

|---|---|

| Yield | 85% |

| Radiochemical Purity | >98% |

| Specific Activity | 100-150 TBq/mmol |

Case Study 1: Drug Delivery Systems

In a study focusing on drug delivery, this compound was functionalized onto carboxymethyl cellulose (CMC), enhancing its mucoadhesive properties through thiol-maleimide chemistry. This modification improved the drug carrier's effectiveness for transmucosal delivery, demonstrating significant potential for pharmaceutical applications .

Case Study 2: Bioconjugation Techniques

Another application involved using this compound in bioconjugation strategies, where it acted as a linker for attaching therapeutic agents to proteins. The reactivity of the maleimide group with thiols facilitated the formation of stable conjugates, which are crucial for targeted drug delivery systems .

属性

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRLSOMTXGTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381135 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125923-10-6 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-(2-Aminoethyl)maleimide (AEM) acts as a bifunctional crosslinking reagent. It primarily targets thiol groups (-SH), particularly those found on cysteine residues of proteins and peptides. The maleimide group undergoes a Michael addition reaction with the thiol, forming a stable thioether bond. [, , , , , ] This covalent conjugation allows for the attachment of various molecules, such as fluorescent probes, radiolabels, or other biomolecules to the target. [, , , , ]

ANone: * Molecular Formula: C6H8N2O2* Molecular Weight: 140.14 g/mol* Spectroscopic Data: While specific spectroscopic data wasn't provided in the abstracts, AEM is typically characterized using techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

A: AEM plays a crucial role in radiolabeling biomolecules, especially for Positron Emission Tomography (PET) imaging. Studies demonstrate its use in labeling peptides like RGD (for targeting αvβ3 integrin) and exendin-4 (for targeting glucagon-like peptide 1 receptors in insulinomas). [, , ] The maleimide group in AEM readily reacts with thiolated peptides, enabling the attachment of radioisotopes like Fluorine-18 (18F). [, ] This allows researchers to track the biodistribution and target engagement of these radiolabeled peptides in vivo using PET imaging.

A: Annexin V is a protein known to bind to phosphatidylserine, a marker of apoptosis (programmed cell death). By conjugating AEM to Annexin V, researchers introduced a thiol-reactive site. [] This allowed them to label the modified Annexin V with 18F using a prosthetic group, creating a potential PET imaging agent for detecting apoptosis. []

A: While the abstracts don't directly explore the SAR of AEM, they highlight the importance of the maleimide group for thiol reactivity. Modifications to the amine group of AEM, such as the introduction of a fluorobenzoic acid moiety, are demonstrated in the synthesis of prosthetic groups for radiolabeling. [, ] These modifications aim to optimize the pharmacokinetics, target affinity, and imaging properties of the final radiotracers.

A: The abstracts acknowledge the susceptibility of AEM to hydrolysis. [] To mitigate this, reactions involving AEM are often optimized for speed and efficiency. Additionally, formulations might utilize strategies to control pH and minimize the presence of water until necessary, particularly for storage.

ANone: While the provided abstracts don't delve into specific safety data, AEM is generally handled with caution as it can be a skin and eye irritant. Standard laboratory safety procedures, including the use of personal protective equipment, are crucial when working with AEM.

A: One study utilizes AEM to conjugate a cyclic arginine-glycine-aspartic acid (cRGD) peptide to drug-loaded extracellular vesicles (EVs). [] The cRGD peptide targets αvβ3 integrin receptors overexpressed in tumor cells, leading to selective uptake of the drug-loaded EVs by the tumor. [] This demonstrates AEM's utility in constructing targeted drug delivery platforms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。